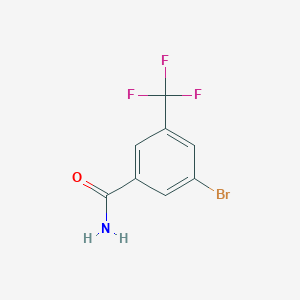

3-Bromo-5-(trifluoromethyl)benzamide

Description

3-Bromo-5-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of bromine and trifluoromethyl groups, which influence reactivity, stability, and bioavailability .

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCJLKMTNDLDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290048 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007578-83-7 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007578-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-bromo-5-(trifluoromethyl)benzamide generally proceeds through the following key stages:

- Introduction of the trifluoromethyl group onto the aromatic ring.

- Bromination at the 3-position.

- Conversion of the aromatic precursor to the benzamide functional group.

These steps may be carried out in different sequences depending on the starting materials and desired process efficiency.

Direct Amidation of 3-Bromo-5-(trifluoromethyl)benzoic Acid

Another synthetic route involves preparing the corresponding benzoic acid derivative followed by amidation:

Step 1: Synthesis of 3-bromo-5-(trifluoromethyl)benzoic acid

This can be achieved by oxidation of the corresponding methyl-substituted aromatic compound or via direct functionalization methods. For example, oxidation of (3-bromo-5-methylphenyl)methanol with potassium permanganate under reflux conditions yields the benzoic acid derivative with moderate yields (~60%).Step 2: Conversion to Benzamide

The benzoic acid is converted to the benzamide by reaction with ammonia or ammonium salts, often using coupling agents or activation methods such as thionyl chloride to form the acid chloride intermediate, which is then reacted with ammonia to form the amide.

This route is common in industrial settings for preparing benzamide derivatives and allows for control over purity and yield.

Reaction Conditions and Catalysts

Acetylation:

Acetic anhydride and acetic acid at 50-60 °C, with zinc powder sometimes added as a catalyst to improve reaction rate and yield.Nitration:

Mixed acid nitration using sulfuric acid and nitric acid at low temperatures (10-20 °C) to avoid over-nitration or decomposition.Deacetylation:

Hydrolysis under reflux with 30% hydrochloric acid until complete conversion is confirmed by sampling.Diazotization and Deamination:

Sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and orthophosphorous acid, with cupric oxide as a catalyst to facilitate deamination.Reduction:

Iron powder in water and glacial acetic acid under reflux at 90-95 °C for 2 hours to reduce diazonium salts to the corresponding amine.

Data Table Summarizing Key Steps

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid, Zn powder | 50-60 | Until completion | 98 | Protects amine for nitration |

| Nitration | H2SO4, HNO3 | 10-20 | 30 min | Not specified | Low temp to control nitration |

| Deacetylation | 30% HCl, water | Reflux | Until complete | Not specified | Hydrolysis of acetyl group |

| Diazotization | NaNO2, H2SO4 | 10 | 1 hour + 12 hr rest | Not specified | Formation of diazonium salt |

| Deamination | H3PO4, H3PO3, CuO | ≤30 | 15 min stirring | Not specified | Catalyzed removal of diazonium group |

| Reduction | Fe powder, glacial acetic acid, water | 90-95 | 2 hours | Not specified | Reduction to amine |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of 3-Bromo-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3-Bromo-5-(trifluoromethyl)benzylamine.

Scientific Research Applications

Biological Applications

1. Interaction Studies:

Research has indicated that 3-Bromo-5-(trifluoromethyl)benzamide may interact with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Preliminary studies suggest that modifications to the benzamide structure can significantly impact its biological activity profile.

2. Anticancer Research:

Due to its structural features, this compound has been investigated for its potential anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

3. Enzyme Inhibition:

The compound is under investigation for its ability to inhibit certain enzymes, potentially leading to therapeutic applications in diseases where these enzymes play a critical role. For instance, inhibitors targeting cytochrome P450 enzymes could be beneficial in drug metabolism studies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| 3-Bromo-4-fluoro-benzamide | Contains a fluorine atom; used in similar applications | Anticancer research, enzyme inhibition |

| 4-Trifluoromethyl-benzamide | Features a trifluoromethyl group; distinct reactivity | Drug synthesis, biological activity studies |

| 2-Bromo-5-(trifluoromethoxy)benzoic acid | Similar functional groups but different positioning | Investigating varied biological activities |

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of halogenated benzamides, including this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Enzyme Interaction

Another research effort focused on the binding affinity of this compound towards cytochrome P450 enzymes. The findings revealed that the compound acts as a selective inhibitor, which could have implications for drug development and metabolic studies.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition or activation of target enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituted Benzamides with Trifluoromethyl/Bromo Groups

Key Observations :

Benzoic Acid Precursors and Metabolites

Key Observations :

- Bioactivity : The benzoic acid precursors (e.g., 328-67-6) are intermediates in synthesizing benzamide derivatives. Their carboxyl groups confer higher acidity, influencing salt formation and solubility .

- Metabolites : 2-(Trifluoromethyl)benzamide, a metabolite of fluopyram (), highlights the environmental and toxicological relevance of trifluoromethylbenzamide derivatives in agrochemicals .

Halogenated Aromatic Derivatives

Key Observations :

- Reactivity : The acyl chloride derivative (2168326-54-1) is a reactive precursor for synthesizing benzamides, enabling facile amide bond formation .

Biological Activity

3-Bromo-5-(trifluoromethyl)benzamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a bromine atom and a trifluoromethyl group on a benzamide structure, exhibits significant biological activity, making it a candidate for various therapeutic applications.

- Molecular Formula : C₈H₅BrF₃NO

- Molecular Weight : Approximately 286.02 g/mol

- Structural Features : The presence of bromine and trifluoromethyl groups enhances its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group, along with the halogen atoms, facilitates the formation of hydrogen bonds and other non-covalent interactions, which are crucial for its role as a potential therapeutic agent. This compound may inhibit target enzymes or modulate receptor activity, impacting various cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, studies have shown that halogenated benzamides can inhibit the growth of various bacterial strains, including E. faecalis and P. aeruginosa .

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have reported that structurally related compounds exhibit cytotoxic effects against cancer cell lines, leading to apoptosis . The mechanism involves the induction of cell cycle arrest and increased levels of lactate dehydrogenase (LDH), indicating cellular damage .

Case Studies

- Antibacterial Activity :

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the benzene ring:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-fluoro-benzamide | Lacks trifluoromethyl group | Moderate antibacterial activity |

| 2-Bromo-5-(trifluoromethyl)benzamide | Different positioning of fluorine | Enhanced reactivity and potential efficacy |

| 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide | Contains an additional methoxy group | Varied solubility and reactivity |

These variations in structure significantly influence the biological activities observed in different derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 3-bromo-5-(trifluoromethyl)benzoic acid derivatives and amines. For example, a thioester-mediated one-pot approach avoids traditional coupling reagents, where the benzoic acid reacts with a thiol to form a thioester intermediate, followed by aminolysis to yield the benzamide . Key parameters include solvent choice (e.g., acetone or ethyl acetate), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side products. Purification often involves trituration with non-polar solvents like petroleum ether .

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

- Methodological Answer : X-ray crystallography using programs like SHELXL or Mercury CSD 2.0 is recommended. The bromine and trifluoromethyl groups provide strong scattering signals, aiding in structure determination. For challenging refinements (e.g., twinned crystals), high-resolution data (≤1.0 Å) and iterative refinement cycles are critical. Mercury’s void visualization tool helps analyze packing patterns and intermolecular interactions, such as halogen bonding between Br and electron-rich moieties .

Q. What analytical techniques are optimal for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (312.08 g/mol) and isotopic patterns (Br/F splitting).

- NMR : NMR detects the trifluoromethyl group (δ ~ -60 ppm), while NMR resolves aromatic protons (δ 7.5–8.5 ppm).

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic substitution to the para position relative to Br. In Suzuki-Miyaura couplings, Br acts as a leaving group, with Pd catalysts (e.g., Pd(PPh)) enabling substitution at the 3-position. Computational studies (DFT) predict activation barriers for cross-coupling, while Hammett parameters quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or solubility issues. A systematic approach includes:

- Dose-Response Curves : Validate IC values across multiple replicates.

- Solubility Screening : Use DMSO stock solutions with <0.1% v/v to avoid solvent interference.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) correlates binding affinities with experimental results, identifying false positives .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as microbial enzymes?

- Methodological Answer : Docking studies using crystal structures of target enzymes (e.g., leucyl-tRNA synthetase) identify key interactions. The trifluoromethyl group enhances binding via hydrophobic contacts, while Br may form halogen bonds with backbone carbonyls. MD simulations (AMBER or GROMACS) assess stability over 100-ns trajectories, with MM-PBSA calculations quantifying free energy contributions .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this benzamide?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) control stereochemistry. Analytical chiral HPLC (Chiralpak AD-H column) confirms enantiopurity, while X-ray crystallography resolves absolute configuration. For unstable intermediates, low-temperature (-78°C) Schlenk techniques prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.